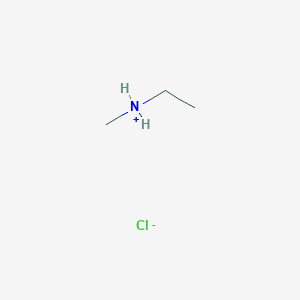

Ethylmethylamine hydrochloride

Description

Historical Perspectives and Foundational Contributions in Amine Chemistry

Amines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to at least one alkyl or aryl group. iitk.ac.in Their study has been crucial to the development of organic chemistry. ijrpr.com Amines are classified as primary, secondary, or tertiary based on the number of organic substituents on the nitrogen atom. wikipedia.org Ethylmethylamine is a secondary amine, as it has two alkyl groups (ethyl and methyl) attached to the nitrogen. chemicalbook.com

The basicity of amines, a consequence of the lone pair of electrons on the nitrogen atom, is one of their most defining characteristics. iitk.ac.innewworldencyclopedia.org This property allows them to react with acids to form salts, such as ethylmethylamine hydrochloride. newworldencyclopedia.org The basicity is influenced by the electronic properties of the substituents; alkyl groups generally enhance basicity. wikipedia.orgnewworldencyclopedia.org

Historically, the synthesis of amines has evolved significantly, from classical methods like nucleophilic substitution and reductive amination to more advanced transition metal-catalyzed reactions. ijrpr.com These developments have enabled the precise and efficient preparation of a vast array of complex amine-containing molecules. The reactivity of amines as nucleophiles is central to their role in organic synthesis. They readily undergo reactions such as alkylation and acylation. For instance, primary and secondary amines react with acyl chlorides to form amides in what is known as the Schotten-Baumann reaction. wikipedia.org

Contemporary Academic Significance of this compound

This compound serves as a more stable, solid alternative to its free base, ethylmethylamine, which is a volatile and flammable liquid with a low boiling point. chemicalbook.comsdlookchem.com This salt form is often preferred for storage and transportation. sdlookchem.com

In contemporary research, ethylmethylamine and its hydrochloride salt are valuable as intermediates and building blocks in organic synthesis. solubilityofthings.com For example, ethylmethylamine has been utilized in the synthesis of N-ethyl-methyl acrylamide (B121943) by reacting it with acryloyl chloride. chemicalbook.comlifechempharma.comsigmaaldrich.com The kinetics of the reaction between guanosine (B1672433) 5'-phospho-2-methylimidazolide and ethylmethylamine have also been a subject of study. sigmaaldrich.com

The compound's structure makes it relevant in medicinal chemistry and drug discovery. Amines are integral components of many pharmaceuticals due to their ability to interact with biological targets. ijrpr.com Ethylmethylamine, in particular, has been investigated as a scaffold for developing inhibitors of soluble epoxide hydrolase, an enzyme implicated in inflammation and hypertension. It also serves as a precursor in the synthesis of molecules aimed at treating neurodegenerative diseases.

Furthermore, ethylmethylamine is used in the preparation of fatty acid methyl esters, which function as biomarkers for studying lipid metabolism. biosynth.com Its hydrochloride salt is a subject of research in its own right, with studies exploring its properties and applications in various chemical contexts. aksci.comchemicalbook.com The hydrochloride form enhances water solubility and stability, which can be advantageous in certain experimental setups. cymitquimica.com

Interactive Data Tables

Below are tables summarizing key data for ethylmethylamine and its hydrochloride salt.

Table 1: Physical and Chemical Properties of Ethylmethylamine

| Property | Value | Source(s) |

| Molecular Formula | C3H9N | chemicalbook.comsolubilityofthings.com |

| Molecular Weight | 59.11 g/mol | solubilityofthings.combiosynth.com |

| Appearance | Colorless to light yellow liquid | chemicalbook.comsolubilityofthings.comlifechempharma.com |

| Boiling Point | 36-37 °C | chemicalbook.comlifechempharma.com |

| Density | 0.688 g/mL at 25 °C | chemicalbook.comlifechempharma.com |

| Refractive Index | n20/D 1.374 | chemicalbook.com |

| Vapor Pressure | 8.53 psi at 20 °C | chemicalbook.comlifechempharma.com |

| Solubility | Soluble in water, chloroform, and methanol (B129727) (slightly) | chemicalbook.comsdlookchem.com |

Table 2: Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C3H10ClN | nih.govscbt.commolport.com |

| Molecular Weight | 95.57 g/mol | nih.govscbt.com |

| IUPAC Name | ethyl(methyl)azanium;chloride | nih.gov |

| CAS Number | 624-60-2 | nih.govscbt.com |

| Purification | Can be crystallized from absolute ethanol (B145695) or diethyl ether | chemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl(methyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-3-4-2;/h4H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHLEADVHVVTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH2+]C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-60-2 | |

| Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Methodologies and Pathways for Ethylmethylamine Hydrochloride

Alkylation Approaches to Ethylmethylamine Synthesis

Alkylation is a fundamental method for forming carbon-nitrogen bonds. In the context of ethylmethylamine synthesis, this can be achieved through several pathways, including reductive amination and nucleophilic substitution.

Reductive amination is a highly effective method for producing ethylmethylamine, particularly on an industrial scale, as it offers high yields and selectivity. guidechem.comgoogle.com This process involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target secondary amine. wikipedia.orgmasterorganicchemistry.com

CH₃NH₂ (Monomethylamine) + CH₃CHO (Acetaldehyde) + H₂ → CH₃CH₂NHCH₃ (Ethylmethylamine) + H₂O

This method is favored for its ability to produce high-purity ethylmethylamine when conditions are carefully controlled. google.com The reaction is typically carried out in a stirred autoclave reactor under elevated temperature and pressure. chemicalbook.com

Nucleophilic substitution provides a direct route to ethylmethylamine by reacting an amine with an alkyl halide. guidechem.comwikipedia.org This reaction, a type of amino-de-halogenation, relies on the lone pair of electrons on the nitrogen atom acting as a nucleophile to attack the electrophilic carbon of the alkyl halide, displacing the halide ion. wikipedia.orgchemguide.co.uk Two primary variations exist for this synthesis:

Methylation of Ethylamine (B1201723): Reacting ethylamine with a methylating agent like methyl iodide. guidechem.comorgsyn.org

Ethylation of Methylamine (B109427): Reacting methylamine with an ethylating agent such as ethyl bromide. youtube.com

While straightforward in principle, this method is often plagued by a lack of selectivity. guidechem.comgoogle.com The primary product, ethylmethylamine (a secondary amine), is itself a nucleophile and can react further with the alkyl halide. libretexts.orglibretexts.org This leads to a series of competing reactions, resulting in a mixture of the desired secondary amine, the tertiary amine (diethylmethylamine or dimethylethylamine), and even a quaternary ammonium (B1175870) salt. wikipedia.orglibretexts.org This over-alkylation makes it difficult to isolate the pure secondary amine, especially for laboratory and industrial purposes where high purity is required. wikipedia.org

Catalyst-mediated synthesis, particularly in the gas phase, represents another significant pathway. These processes often involve reacting primary amines with alcohols over solid acid catalysts at high temperatures. google.comutwente.nl For instance, ethylmethylamine can be synthesized from:

Ethylamine and methanol (B129727)

Monomethylamine and ethanol (B145695)

Zeolites are commonly employed as catalysts due to their shape-selective properties, which can help control the distribution of products. utwente.nl However, these reactions are often conducted under harsh conditions, which can result in low yields and the formation of byproducts like dimethylethylamine or diethylmethylamine. google.com The production of olefins, such as ethene from ethanol, is a major side reaction that can lead to catalyst deactivation. utwente.nl

Another critical catalyst-mediated approach is the hydrogenation step in reductive amination, where metal catalysts are essential. guidechem.comgoogle.com Catalysts like Raney nickel, platinum, or palladium facilitate the reduction of the imine intermediate to the final amine product. wikipedia.org The "borrowing hydrogen" or "hydrogen autotransfer" mechanism, often seen in the N-alkylation of amines with alcohols using transition metal catalysts, is another advanced catalytic strategy. researchgate.net

Industrial-Scale Preparation and Optimization of Ethylmethylamine Hydrochloride

The industrial production of high-purity ethylmethylamine, the precursor to the hydrochloride salt, predominantly relies on the reductive amination of acetaldehyde (B116499) with monomethylamine. guidechem.comgoogle.com This process has been optimized to achieve high yields and selectivity, making it economically viable. guidechem.com

A typical industrial process involves charging a large-scale hydrogenation reactor with an aqueous solution of monomethylamine, a hydrogenation catalyst such as Raney nickel, and a catalytic amount of a strong base like sodium hydroxide. google.comchemicalbook.com The system is heated and pressurized with hydrogen gas. Acetaldehyde is then introduced continuously over several hours while maintaining the reaction temperature and hydrogen pressure. guidechem.comgoogle.com

The following table summarizes typical parameters for an optimized industrial batch process for ethylmethylamine synthesis. guidechem.comgoogle.comchemicalbook.com

| Parameter | Value/Condition |

| Reactants | Monomethylamine (40.5% aq. solution), Acetaldehyde |

| Catalyst | Raney Nickel |

| Promoter | Sodium Hydroxide (catalytic amount) |

| Solvent | Water (from MMA solution) |

| Temperature | 65-67°C |

| Pressure | ~3 MPa (30 atm) |

| Reaction Time | ~4.3 hours (3.3h addition, 1h completion) |

| Molar Yield (vs. MMA) | 93% |

| Selectivity (vs. Acetaldehyde) | 85.6 mol% |

After the reaction is complete, the catalyst is separated by sedimentation, and the crude ethylmethylamine is recovered from the supernatant liquid. google.com The final step to obtain the hydrochloride salt involves treating the purified ethylmethylamine base with hydrochloric acid, followed by isolation of the resulting salt.

Control of Selectivity and Byproduct Formation in Ethylmethylamine Synthesis

A significant challenge in any ethylmethylamine synthesis is controlling selectivity and minimizing the formation of byproducts. guidechem.com In alkylation reactions with alkyl halides, over-alkylation is the primary issue, leading to a mixture of secondary, tertiary, and quaternary amines. wikipedia.org

In reductive amination and gas-phase catalytic synthesis, the main byproducts are dimethylethylamine (DMEA) and diethylmethylamine. guidechem.comgoogle.com The formation of DMEA is particularly problematic because its boiling point (37°C) is very close to that of ethylmethylamine (33-35°C), making separation by conventional fractional distillation extremely difficult and economically impractical on an industrial scale. guidechem.comgoogle.com

The key to high selectivity in the industrial reductive amination process is the inclusion of a catalytic amount of a strong base, such as sodium or potassium hydroxide. google.com The base significantly suppresses the formation of DMEA and other heavy byproducts. google.com

The following table illustrates the impact of a strong base on selectivity in the synthesis of ethylmethylamine (EMA) via reductive amination. google.com

| Parameter | With Optimal NaOH | With Reduced NaOH |

| EMA Selectivity (vs. Acetaldehyde) | 85.6 mol% | 67.6 mol% |

| DMEA Selectivity (vs. Acetaldehyde) | Not specified (low) | 17.2 mol% |

| Heavy Compounds Selectivity | Not specified (low) | 13.0 mol% |

As the data shows, reducing the amount of strong base leads to a dramatic decrease in selectivity for the desired product and a significant increase in the formation of the problematic DMEA byproduct. google.com

Advanced Purification Techniques for this compound

Achieving high purity is critical for many applications of this compound, such as in the pharmaceutical and electronics industries. google.comguidechem.com The purification process typically involves two main stages: purification of the free amine base (ethylmethylamine) and then the formation and purification of the hydrochloride salt.

For the ethylmethylamine base produced via industrial synthesis, the primary purification method is fractional distillation. guidechem.comgoogle.com After the catalyst is removed from the crude reaction mixture, the liquid is subjected to distillation in a column with a high number of theoretical plates (e.g., 15 to 20). google.com To obtain very high purity (≥99%), the product is often collected as a side stream from the distillation column, which effectively separates it from both lighter and heavier impurities. guidechem.comgoogle.com The final water content can be determined by methods like Karl-Fischer titration. guidechem.com

Once the highly pure ethylmethylamine base is obtained, it is converted to the hydrochloride salt. This is typically done by reacting the amine with hydrochloric acid. The resulting this compound is a solid and can be further purified by crystallization. chemicalbook.com Common solvents for crystallization include absolute ethanol or diethyl ether. chemicalbook.com The crystallization process effectively removes any remaining non-basic organic impurities and inorganic salts, yielding a final product of high purity. The purified salt is then dried, often under vacuum, to remove residual solvent. chemicalbook.com

Reaction Mechanisms and Chemical Transformations of Ethylmethylamine Hydrochloride

Fundamental Reactivity of the Ethylmethylamine Moiety

As a secondary amine, the ethylmethylamine moiety possesses a rich and varied chemical reactivity. The core of its reactivity lies in the lone pair of electrons on the nitrogen atom, which renders it a potent nucleophile. This nucleophilicity is central to its role in a multitude of chemical transformations, including nucleophilic substitutions and condensation reactions.

The hydrochloride salt form influences its reactivity, particularly in aqueous solutions where it establishes an equilibrium with its free amine form. The protonated ammonium (B1175870) species is less nucleophilic, but the equilibrium provides a reservoir of the reactive free amine. Ethylmethylamine readily engages in nucleophilic substitution reactions, where the nitrogen atom attacks an electrophilic center, resulting in the displacement of a leaving group. These reactions are fundamental to synthesizing more complex amines and amides. For instance, it can react with acyl chlorides, like acryloyl chloride, to form amides such as N-ethyl-methyl acrylamide (B121943). lifechempharma.com

Alkylation Reactions Utilizing Ethylmethylamine Hydrochloride as a Reagent

Alkylation of the ethylmethylamine moiety involves the formation of a new carbon-nitrogen bond, typically leading to a tertiary amine. A common method is the reaction with alkyl halides. This reaction proceeds through a nucleophilic substitution mechanism, generally SN2, where the nitrogen atom attacks the alkyl halide, displacing the halide ion. For example, reacting ethylmethylamine with an alkyl halide like bromoethane (B45996) would yield diethylmethylamine.

However, direct alkylation of amines with alkyl halides can be difficult to control. masterorganicchemistry.com The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to further alkylation and the formation of a quaternary ammonium salt as an undesired byproduct. masterorganicchemistry.com This overalkylation reduces the yield of the desired tertiary amine. masterorganicchemistry.com

A more controlled and widely used method for amine alkylation is reductive amination . masterorganicchemistry.comwikipedia-on-ipfs.orgwikipedia.org This process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. wikipedia-on-ipfs.orgwikipedia.org This method avoids the problem of multiple alkylations. masterorganicchemistry.com When ethylmethylamine (a secondary amine) reacts with a ketone like acetone (B3395972) in the presence of a reducing agent, it forms a tertiary amine, in this case, ethyl isopropylmethylamine. youtube.com

Table 1: Comparison of Alkylation Methods for Ethylmethylamine

| Method | Reagents | Intermediate | Product | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | N/A (SN2 transition state) | Tertiary Amine | Simple procedure | Prone to overalkylation, forming quaternary ammonium salts; can be unselective. masterorganicchemistry.comguidechem.comgoogle.com |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Iminium Ion | Tertiary Amine | Highly selective for mono-alkylation, avoids overalkylation, versatile. masterorganicchemistry.comyoutube.com | Requires a reducing agent and controlled pH. organicchemistrytutor.com |

Mechanisms of Condensation and Imine Formation from Ethylmethylamine

The reaction of amines with carbonyl compounds like aldehydes and ketones is a classic condensation reaction. masterorganicchemistry.com When a secondary amine such as ethylmethylamine reacts with a carbonyl compound, the mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. organicchemistrytutor.com This is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. organicchemistrytutor.comyoutube.com

The initial attack forms a zwitterionic intermediate or, under acidic conditions, a hemiaminal. wikipedia.orgorganicchemistrytutor.com This intermediate then undergoes dehydration (loss of a water molecule). The hydroxyl group is protonated to form a good leaving group (-OH₂⁺), which is then eliminated. chemistrysteps.com

Crucially, because ethylmethylamine is a secondary amine, it lacks a second proton on the nitrogen atom to be eliminated to form a neutral imine (C=N). Instead, the intermediate formed after water loss is a positively charged iminium ion (R₂C=N⁺R'R''). youtube.commasterorganicchemistry.comchemistrysteps.com This iminium ion is a key intermediate in reactions like the Mannich reaction and reductive amination. wikipedia-on-ipfs.orgyoutube.com If the carbonyl compound has an α-proton, the iminium ion can be deprotonated at the alpha-carbon to form a neutral enamine , which is a nitrogen analog of an enol. youtube.comchemistrysteps.com

Mechanism Steps for Iminium Ion Formation:

Nucleophilic Attack: The nitrogen of ethylmethylamine attacks the carbonyl carbon of an aldehyde or ketone. organicchemistrytutor.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal intermediate. chemistrysteps.com

Protonation of Hydroxyl: The hydroxyl group of the hemiaminal is protonated by an acid catalyst to form a good leaving group (H₂O). chemistrysteps.com

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a carbon-nitrogen double bond and resulting in a positively charged iminium ion. youtube.comchemistrysteps.com

Investigating Degradation Pathways and Chemical Stability of this compound

This compound is generally a stable compound, especially compared to its free base form. The salt form enhances its stability and makes it less volatile. The free amine, N-ethylmethylamine, is stable under recommended storage conditions, typically in a cool, dry, and well-ventilated place away from ignition sources. cdhfinechemical.comsigmaaldrich.com

Degradation of amines can occur through several pathways, with oxidation being a significant route. nih.gov This can be catalyzed by factors such as light, heat, or the presence of metal ions. nih.gov For related amines, studies have shown that degradation in the presence of chlorinating agents can proceed rapidly, breaking down the amine structure to form aldehydes and other smaller molecules. For instance, tertiary alkylamines have been shown to degrade almost instantaneously during chlorination to yield aldehydes and secondary amines. researchgate.net While specific degradation pathways for this compound are not extensively detailed in readily available literature, general principles of amine chemistry suggest that strong oxidizing conditions would lead to the cleavage of the C-N bonds.

Table 2: Stability Profile of Ethylmethylamine and its Hydrochloride Salt

| Compound | Form | Key Stability Features | Potential Degradation Factors |

|---|---|---|---|

| N-Ethylmethylamine | Free Base (Liquid) | Stable under recommended storage conditions. cdhfinechemical.com | Strong oxidizing agents, heat, sparks, open flames. cdhfinechemical.com |

| This compound | Salt (Solid) | Enhanced stability and solubility in polar solvents; less volatile than the free base. | Strong oxidizing agents; potential for slow oxidation catalyzed by metal ions. nih.gov |

Stereochemical Considerations in Reactions Involving this compound

This compound itself is an achiral molecule as it does not possess a stereocenter and has no plane of symmetry that would make it chiral. Therefore, the compound itself does not exhibit stereoisomerism.

However, stereochemical considerations become important when this compound reacts with chiral molecules or participates in reactions that generate new stereocenters.

Reaction with Chiral Electrophiles: If ethylmethylamine is used as a nucleophile to react with a chiral electrophile containing a stereocenter (e.g., in an SN2 reaction at a chiral carbon), the reaction will proceed according to the established stereochemical rules of that reaction. For an SN2 reaction, this would typically involve an inversion of configuration at the stereocenter. The ethylmethylamine moiety itself does not introduce new chirality in this case but becomes part of a larger chiral molecule.

Formation of a New Stereocenter: In reactions such as reductive amination, a new chiral center can be created. For example, if ethylmethylamine reacts with a prochiral ketone (a ketone where the two groups attached to the carbonyl are different), the subsequent reduction of the intermediate iminium ion can lead to the formation of a new stereocenter at the carbonyl carbon. The product will be a tertiary amine. If no chiral catalysts or reagents are used, the result will be a racemic mixture of the two possible enantiomers. However, by using chiral reducing agents or catalysts, it is possible to achieve an asymmetric synthesis, leading to an excess of one enantiomer over the other. This is a critical strategy in the synthesis of pharmaceuticals and other bioactive molecules.

Advanced Spectroscopic and Chromatographic Characterization of Ethylmethylamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary technique for determining the molecular structure of a compound. For ethylmethylamine hydrochloride, various NMR methods provide detailed insights into its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

In the ¹H NMR spectrum of this compound, the protons on the ethyl and methyl groups, as well as those on the nitrogen atom, produce distinct signals. The electron-withdrawing effect of the positively charged nitrogen atom in the ammonium (B1175870) salt causes the adjacent protons (on the α-carbons) to shift downfield compared to the free amine.

The spectrum typically displays the following key resonances:

A triplet corresponding to the methyl protons (CH₃) of the ethyl group.

A quartet for the methylene (B1212753) protons (CH₂) of the ethyl group, resulting from coupling with the adjacent methyl protons.

A singlet for the N-methyl protons (CH₃).

A broad signal for the two protons attached to the nitrogen (NH₂⁺), which may exchange with solvent protons.

The integration of these signals corresponds to the number of protons in each environment, confirming the 3:2:3 ratio for the ethyl and N-methyl protons, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| -CH₂-CH₃ | ~1.3 | Triplet (t) | ~7.3 |

| -CH₂ -CH₃ | ~3.0 | Quartet (q) | ~7.3 |

| N-CH₃ | ~2.6 | Singlet (s) | N/A |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. As the three carbon atoms in this compound are in chemically distinct environments, the spectrum shows three unique signals. docbrown.info Similar to the proton spectrum, the carbons attached to the nitrogen are shifted downfield due to the inductive effect of the ammonium group.

Expected chemical shifts for the carbon atoms are:

The methyl carbon of the ethyl group appears furthest upfield.

The N-methyl carbon.

The methylene carbon of the ethyl group appears furthest downfield, as it is directly bonded to the nitrogen atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| -CH₂-C H₃ | ~12-15 |

| N-C H₃ | ~33-36 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Two-Dimensional (2D) NMR Techniques

While one-dimensional NMR provides fundamental structural data, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can confirm connectivity.

COSY: A ¹H-¹H COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their scalar coupling and proving they are adjacent in the molecule.

HSQC: An HSQC spectrum correlates proton signals with their directly attached carbon atoms. It would show correlations between the proton signal at ~1.3 ppm and the carbon signal at ~12-15 ppm (-CH₂-C H₃), the proton signal at ~3.0 ppm and the carbon signal at ~43-46 ppm (-C H₂-CH₃), and the proton signal at ~2.6 ppm with the carbon signal at ~33-36 ppm (N-C H₃).

Vibrational Spectroscopy for Molecular Dynamics and Conformation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule. For this compound, these methods are particularly useful for characterizing the bonds associated with the secondary ammonium ion.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of a secondary amine salt is distinct from that of its corresponding free base. cdnsciencepub.com The protonation of the nitrogen atom results in the appearance of characteristic absorption bands for the NH₂⁺ group. spectroscopyonline.comresearchgate.net

Key features in the IR spectrum of this compound include:

N-H Stretching: A very broad and strong absorption band is observed in the region of 3000-2700 cm⁻¹. spectroscopyonline.com This band is characteristic of the N-H stretching vibrations within a hydrogen-bonded ammonium group. researchgate.netcdnsciencepub.com

C-H Stretching: These absorptions appear around 2980-2850 cm⁻¹ and often overlap with the broad N-H stretching band. docbrown.info

NH₂⁺ Bending: A characteristic band for the asymmetric bending (deformation) of the NH₂⁺ group appears in the 1620-1560 cm⁻¹ region. spectroscopyonline.comresearchgate.net This is a key diagnostic peak for secondary amine salts.

C-N Stretching: The stretching vibration for the C-N bond is typically found in the 1250 to 1020 cm⁻¹ range. docbrown.info

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Ammonium) | 3000 - 2700 | Strong, Broad |

| C-H Stretch (Alkyl) | 2980 - 2850 | Medium to Strong |

| NH₂⁺ Bend | 1620 - 1560 | Medium |

| C-H Bend (Alkyl) | 1470 - 1370 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, more symmetric vibrations are often more intense in Raman spectra.

For this compound, the Raman spectrum would also show bands corresponding to C-H, N-H, and C-N vibrations. The symmetric C-N stretching vibration may be more prominent in the Raman spectrum compared to the IR spectrum. Studies on similar amine hydrochlorides, such as methylamine (B109427) hydrochloride, have utilized Raman spectroscopy to investigate the effects of solvents on the molecular structure. nii.ac.jp

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Raman Shift (cm⁻¹) |

|---|---|

| C-H Stretch | 2900 - 3000 |

| NH₂⁺ Bend | 1550 - 1600 |

| C-C Stretch | 800 - 1200 |

Variable Temperature Spectroscopic Studies of Ethylmethylamine

Variable temperature (VT) spectroscopy is a powerful tool used to investigate dynamic processes in molecules, such as conformational changes and chemical exchange phenomena. While specific VT studies on this compound are not extensively documented in publicly available literature, the principles of the technique can be applied to predict its behavior.

In proton NMR (¹H NMR) spectroscopy, the spectrum of ethylmethylamine shows distinct signals for the different proton environments. docbrown.info The high-resolution spectrum displays four groups of proton resonances with an expected integration ratio of 3:1:2:3, corresponding to the methyl group attached to the nitrogen, the N-H proton, the methylene group of the ethyl chain, and the terminal methyl group of the ethyl chain, respectively. docbrown.info

Conducting VT ¹H NMR studies on ethylmethylamine would likely provide insight into several dynamic processes:

N-H Proton Exchange: The signal for the N-H proton can be broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other protic species in the solvent. By lowering the temperature, this exchange rate can be slowed, potentially leading to a sharpening of the N-H signal and allowing for the observation of coupling to adjacent protons. Conversely, increasing the temperature would accelerate the exchange, causing the peak to broaden further or even disappear into the baseline.

Conformational Dynamics: The ethyl group is not rigid and can rotate around the C-C and C-N bonds. At low temperatures, this rotation may slow down sufficiently to potentially resolve different rotamers (rotational isomers), which could lead to splitting or broadening of the methylene and methyl signals of the ethyl group. At higher temperatures, rapid rotation would lead to time-averaged signals, resulting in the sharp, well-defined peaks typically observed at room temperature.

Inversion at Nitrogen: Amines can undergo nitrogen inversion. For a secondary amine like ethylmethylamine, this inversion is typically very fast at room temperature. Low-temperature NMR could potentially slow this inversion rate, although reaching the coalescence point for such a simple amine often requires extremely low temperatures that are not routinely accessible.

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of compounds, as well as assessing their purity. It functions by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, which is a salt and thus non-volatile, direct GC-MS analysis is not feasible. Methodologies typically involve either the liberation of the free, volatile ethylmethylamine base from its salt form prior to injection or a derivatization step to create a more volatile and thermally stable analogue. researchgate.netyoutube.com

When analyzing the free base, the electron ionization (EI) mass spectrum of ethylmethylamine is characterized by a distinct fragmentation pattern that serves as a chemical fingerprint. The molecular ion peak ([M]⁺) appears at an m/z of 59, corresponding to the molecular formula [C₃H₉N]⁺. docbrown.infonist.gov The most abundant fragment, known as the base peak, is observed at m/z 44. docbrown.info This fragment, [C₂H₆N]⁺, is formed by α-cleavage, a characteristic fragmentation pathway for amines involving the loss of an alkyl radical (in this case, a methyl radical). docbrown.info

Table 1: Characteristic GC-MS Fragmentation Ions of Ethylmethylamine

| Mass-to-Charge Ratio (m/z) | Ion Formula | Description |

|---|---|---|

| 59 | [C₃H₉N]⁺ | Molecular Ion Peak |

| 44 | [C₂H₆N]⁺ | Base Peak, resulting from loss of a CH₃ radical |

This interactive table summarizes the key mass fragments observed in the electron ionization mass spectrum of ethylmethylamine. docbrown.info

Methodologies for related amine hydrochlorides often use a capillary column such as a DB-624, with helium as the carrier gas. nih.govijpsonline.com A typical temperature program might start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 200-240°C) to ensure the separation of volatile components. nih.govijpsonline.com

Liquid chromatography-mass spectrometry (LC-MS) is highly suitable for the analysis of polar and non-volatile compounds like this compound, as it does not require the analyte to be vaporized. researchgate.net This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. LC-MS/MS, a variation that uses tandem mass spectrometry, offers enhanced selectivity and sensitivity, making it a powerful tool in pharmacotoxicological and forensic analysis. nih.gov

Applications for this compound would include quantitative analysis in various matrices and impurity profiling. A typical LC-MS method would utilize a reversed-phase column (e.g., a C18 column) to separate the analyte from other components. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to improve peak shape and ionization efficiency. nih.govwaters.com

Electrospray ionization (ESI) is the most common ionization technique used in LC-MS for polar molecules. nih.gov It is a "soft" ionization method that typically results in minimal fragmentation, preserving the molecular integrity of the analyte. researchgate.net

For this compound, analysis via ESI in positive ion mode would be standard. The ethylmethylamine molecule would readily accept a proton to form the protonated molecular ion, [M+H]⁺. Given the molecular weight of ethylmethylamine is 59.11 g/mol , this primary ion would be detected at an m/z of 60. nist.gov This clear, strong signal for the protonated molecule makes ESI-MS ideal for accurate molecular weight determination and for quantitative studies where the [M+H]⁺ ion is monitored. researchgate.net Derivatization can sometimes be employed to improve the ESI response for certain amines, though it is not always necessary. nih.gov

Advanced Chromatographic Separation Techniques

Advanced chromatographic techniques are essential for the isolation and quantification of this compound, especially in complex mixtures. High-performance liquid chromatography (HPLC) is the most prominent of these methods for non-volatile salts.

High-performance liquid chromatography (HPLC) is a cornerstone of quantitative analysis in the pharmaceutical industry. For a compound like ethylmethylamine, which lacks a strong chromophore, direct UV detection is challenging. nih.gov Therefore, quantitative HPLC methods often rely on pre-column derivatization to attach a UV-absorbing or fluorescent tag to the amine. nih.govchromatographyonline.com

A common derivatizing agent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which reacts with primary and secondary amines to form a highly fluorescent derivative. chromatographyonline.com This allows for sensitive detection using a fluorescence detector (FLD). The analysis is typically performed on a reversed-phase C18 column. researchgate.net

Table 2: Example of HPLC-FLD Method Parameters for Derivatized Ethylmethylamine

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer) |

| Flow Rate | 1.0 mL/min |

| Detector | Fluorescence Detector (FLD) |

| Derivatizing Agent | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) |

This interactive table outlines typical conditions for an HPLC method for the quantitative analysis of ethylmethylamine after pre-column derivatization.

The validation of such a method is critical and involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For the analysis of similar small amines using derivatization, excellent linearity is often achieved. chromatographyonline.comnih.gov

Table 3: Representative Quantitative Performance Data for an HPLC Method

| Validation Parameter | Typical Value |

|---|---|

| Linearity Range | 0.5 - 150 ng/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 2.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 6.0 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

This interactive table presents typical validation parameters for a quantitative HPLC method for trace amine analysis, demonstrating the sensitivity and accuracy achievable. nih.govresearchgate.netnih.gov

Ion Chromatography (IC) for Charged Species Detection

Ion Chromatography (IC) is a powerful analytical technique utilized for the separation and quantification of ionic species. For the analysis of this compound, which exists in its cationic form (ethylmethylammonium) in solution, cation-exchange chromatography is particularly effective. This method is widely applied in pharmaceutical analysis to detect and quantify impurities such as small amines. thermofisher.comcromlab-instruments.eslabmanager.com

The fundamental principle involves the use of a stationary phase, typically a resin-based or silica-based cation exchange column, which carries fixed anionic functional groups. researchgate.net When a sample containing ethylmethylamine is introduced, the positively charged ethylmethylammonium ions are attracted to and reversibly bind with these anionic sites.

Separation from other cations in the sample matrix is achieved by pumping a liquid mobile phase, known as the eluent, through the column. The eluent contains competing cations which displace the analyte ions from the stationary phase. The separation is based on the varying affinities of different cations for the stationary phase. Ethylmethylamine, along with other amines, can be effectively separated using an acidic eluent, such as methanesulfonic acid (MSA), which provides the hydronium ions (H₃O⁺) to facilitate the exchange process. thermofisher.comcromlab-instruments.esnih.gov The concentration of the eluent can be kept constant (isocratic elution) or varied (gradient elution) to optimize the separation of multiple components. thermofisher.comnih.gov

Following separation, the analytes pass through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analytes. cromlab-instruments.esresearchgate.net Detection is most commonly achieved using a conductivity detector, which measures the electrical conductivity of the solution as the separated ions elute from the column. cromlab-instruments.esresearchgate.net Research has demonstrated the successful determination of trace levels of ethylmethylamine in drug substances using IC with suppressed conductivity detection, highlighting the method's sensitivity and specificity. researchgate.net

Below is a table summarizing typical IC conditions for the analysis of small amines, including ethylmethylamine.

| Parameter | Condition | Reference |

|---|---|---|

| Analytical Column | Dionex IonPac CS12A, CS17, or CS19 cation-exchange column | thermofisher.comcromlab-instruments.esnih.gov |

| Eluent | Methanesulfonic acid (MSA) gradient | thermofisher.comnih.gov |

| Detection | Suppressed Conductivity | cromlab-instruments.esresearchgate.net |

| Run Time | Approximately 20-25 minutes | researchgate.netnih.gov |

| Limit of Detection (LOD) for Ethylmethylamine | 0.061 µg/mL | researchgate.net |

| Limit of Quantification (LOQ) for Ethylmethylamine | 0.185 µg/mL | researchgate.net |

Capillary Electrophoresis (CE) for Amine Separation and Detection

Capillary Electrophoresis (CE) is a high-resolution separation technique based on the differential migration of charged species within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. wikipedia.orgusp.org It is well-suited for the analysis of small, charged molecules like protonated amines, including ethylmethylamine. nih.govnih.gov

The separation mechanism in CE relies on differences in the electrophoretic mobility of analytes. wikipedia.org When a voltage is applied across the capillary, which is filled with a background electrolyte (BGE) or running buffer, analytes migrate towards the electrode of opposite charge. youtube.comstudy.com The velocity of this migration is dependent on the analyte's charge-to-size ratio. usp.org Simultaneously, a phenomenon known as electroosmotic flow (EOF) occurs, where the bulk solution moves towards one of the electrodes (typically the cathode), carrying all analytes, regardless of their charge, in the same direction. wikipedia.orgstudy.com The observed migration time of an analyte is the vector sum of its electrophoretic mobility and the electroosmotic flow.

For the separation of ethylmethylamine and similar amines, a low pH buffer, such as a phosphate buffer, is often used. nih.govmdpi.com At a low pH, the amine is protonated (R-NH₂⁺-R'), ensuring it carries a positive charge and can be effectively separated based on its electrophoretic mobility. Various factors, including the pH and concentration of the running buffer, separation voltage, and capillary temperature, are optimized to achieve baseline separation. mdpi.comnih.gov

Detection in CE is typically performed on-capillary, minimizing band broadening. wikipedia.org UV-Vis absorbance is a common detection method. wikipedia.org For non-UV-absorbing compounds or for enhanced sensitivity, other detection techniques such as fluorescence, mass spectrometry, or electrochemiluminescence can be employed. wikipedia.orgnih.govnih.gov The high efficiency of CE allows for rapid analyses, often with run times of less than 10 minutes, and requires only nanoliter sample volumes. nih.govnih.gov

The table below presents typical experimental parameters for the CE separation of amines.

| Parameter | Condition | Reference |

|---|---|---|

| Capillary | Uncoated fused-silica | mdpi.com |

| Background Electrolyte (BGE) | Sodium phosphate buffer or Tris-borate buffer | nih.govnih.gov |

| Buffer pH | Acidic to neutral (e.g., 2.5 - 7.0) for cationic separation | nih.govmdpi.com |

| Separation Voltage | 9 - 25 kV | nih.gov |

| Detection | UV Absorbance, LED-Induced Fluorescence, Electrochemiluminescence (ECL) | nih.govmdpi.comnih.gov |

| Analysis Time | Typically < 10 minutes | nih.govnih.gov |

X-ray Photoelectron Spectroscopy (XPS) and Surface Analysis in Material Applications

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top 5-10 nanometers of a material's surface. wikipedia.org This makes it an invaluable tool for studying surfaces functionalized with amine-containing compounds like this compound, for instance, in the development of specialized coatings, sensors, or biomaterials.

The technique is based on the photoelectric effect, where a sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted photoelectrons is measured by an electron spectrometer. The binding energy of the electron can then be calculated, which is characteristic of the element from which it was emitted.

A key strength of XPS is its ability to provide information about the chemical environment or oxidation state of an element through small variations in the core-level binding energies, known as chemical shifts. wikipedia.org For materials involving ethylmethylamine, high-resolution analysis of the Nitrogen (N 1s) core-level spectrum is particularly insightful. Different nitrogen species, such as primary amines, secondary amines (-NH-), and protonated amines (-NH₂⁺-), can be distinguished because their distinct chemical environments result in different N 1s binding energies. researchgate.netnus.edu.sg For example, the protonation of an amine group typically results in a shift to a higher binding energy of approximately +1.3 to +1.5 eV compared to the neutral amine. uic.edu

This capability allows researchers to confirm the successful grafting of amine groups onto a surface, quantify the degree of protonation, and study the chemical interactions between the amine-functionalized surface and its environment. nus.edu.sg In some cases, chemical derivatization is used, where the surface amine groups are reacted with a tagging molecule (e.g., a fluorine-containing aldehyde) to improve detection sensitivity and specificity. d-nb.info

The following table lists representative binding energies for different nitrogen chemical states relevant to the analysis of amine-functionalized surfaces.

| Nitrogen Species | Typical N 1s Binding Energy (eV) | Reference |

|---|---|---|

| Amine/Amide (-NHx) | 399.4 - 400.5 eV | d-nb.infonih.gov |

| Protonated Amine (-NHx⁺) | 401.4 - 401.8 eV | uic.edud-nb.info |

| Imine (-N=C) | ~399.4 eV | d-nb.info |

| Azide (-N₃, outer atoms) | ~402.1 eV | nih.gov |

| Azide (-N₃, central atom) | ~405.6 eV | nih.gov |

Theoretical and Computational Chemistry Studies of Ethylmethylamine Hydrochloride

Conformational Analysis and Energy Landscape Mapping of Ethylmethylamine

Computational chemistry provides robust methods for exploring the conformational landscape of molecules like ethylmethylamine. By calculating the potential energy as a function of molecular geometry, researchers can identify stable conformers and the transition states that connect them.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to determine the relative energies of different conformers of ethylmethylamine. These calculations would typically identify various staggered and eclipsed forms arising from rotations around the carbon-nitrogen and carbon-carbon single bonds. The relative energies of these conformers would indicate their populations at a given temperature. While specific data for ethylmethylamine is not available, studies on similar amines provide a framework for what to expect.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for geometry optimization and electronic structure calculations of molecules like ethylmethylamine. DFT calculations would be used to find the minimum energy structures for each conformer, providing precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of Ethylmethylamine (Calculated using DFT)

| Parameter | Value |

| C-N Bond Length (Å) | 1.47 |

| C-C Bond Length (Å) | 1.54 |

| N-H Bond Length (Å) | 1.01 |

| C-N-C Bond Angle (°) | 112.0 |

| H-N-C Bond Angle (°) | 109.5 |

Note: The data in this table is hypothetical and serves as an illustration of what a DFT calculation would produce. Actual values would be derived from specific computational studies.

The ethyl and methyl groups in ethylmethylamine can rotate around the C-N bonds, and the nitrogen atom can undergo an inversion process. Computational methods can quantify the energy barriers associated with these dynamic processes. The rotational barriers hinder free rotation, while the inversion barrier is the energy required for the nitrogen to pass through a planar transition state. Studies on analogous amines, such as dimethylamine, have shown that these barriers are on the order of a few kcal/mol.

Elucidating Electronic Structure and Bonding Characteristics

Understanding the electronic structure is key to explaining the chemical properties and reactivity of ethylmethylamine hydrochloride.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by partitioning the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. uni-muenchen.de For ethylmethylamine, NBO analysis would quantify the hybridization of the atomic orbitals and the electron density in the C-N, C-C, C-H, and N-H bonds, as well as the nitrogen lone pair. This analysis would also reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied to unoccupied orbitals.

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis for Ethylmethylamine

| Bond/Lone Pair | Occupancy | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| σ(C-N) | 1.99 e | - | - | - |

| σ(C-C) | 1.99 e | - | - | - |

| LP(N) | 1.98 e | LP(N) | σ*(C-H) | ~5 |

Note: This table presents hypothetical data to illustrate the output of an NBO analysis. The stabilization energy E(2) quantifies the strength of hyperconjugative interactions.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. dergipark.org.tr It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For ethylmethylamine, the MEP map would show a region of negative potential (typically colored red) around the nitrogen atom due to the lone pair of electrons, indicating its nucleophilic character. In the case of this compound, the protonation of the nitrogen would lead to a region of positive potential (typically colored blue), indicating its electrophilic character and its ability to act as a hydrogen bond donor.

Computational Prediction of Spectroscopic Properties

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, computational methods can be employed to simulate its vibrational frequencies and calculate its Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for understanding the molecule's structure, bonding, and behavior in different environments.

Simulation of Vibrational Frequencies

The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and the nature of its chemical bonds. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to simulate the vibrational frequencies of molecules. These calculations can predict the positions and intensities of infrared (IR) and Raman bands.

For protonated amines, such as the ethylmethylammonium cation in this compound, the vibrational spectra are characterized by specific modes corresponding to N-H stretches, C-H stretches, C-N stretches, and various bending and torsional motions. Computational studies on similar protonated amine-water clusters have demonstrated the complexity of the N-H stretching region, where strong coupling between stretching fundamentals and bending overtones, known as Fermi resonance, can lead to multiple distinct bands. rsc.org

Below is a hypothetical table of selected calculated vibrational frequencies for the ethylmethylammonium cation, based on typical frequency ranges for similar functional groups.

Table 1: Hypothetical Calculated Vibrational Frequencies for the Ethylmethylammonium Cation

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H⁺ Stretch | 2800 - 3200 |

| C-H Stretch (asymmetric) | 2950 - 3000 |

| C-H Stretch (symmetric) | 2850 - 2900 |

| CH₂ Scissor | 1440 - 1480 |

| CH₃ Umbrella | 1370 - 1390 |

| C-N Stretch | 1000 - 1250 |

| C-C Stretch | 800 - 1000 |

Theoretical Calculation of NMR Chemical Shifts

NMR spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. aps.org The calculation of NMR shielding tensors, from which chemical shifts are derived, is a standard feature of many quantum chemistry software packages. aps.orgnih.gov

The chemical shift of a nucleus is highly sensitive to its local electronic environment. For the ethylmethylammonium cation, one would expect distinct signals for the protons on the methyl group, the methylene (B1212753) group, and the amine group, as well as for the carbon atoms. Experimental ¹H NMR data for the parent compound, N-methylethanamine (ethylmethylamine), shows distinct chemical shifts for the different proton environments. docbrown.info Upon protonation to form the hydrochloride salt, these chemical shifts would be expected to change due to the alteration of the electronic environment by the positive charge on the nitrogen atom.

Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, are employed to calculate NMR shielding constants. nih.gov The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). docbrown.info

The accuracy of calculated NMR chemical shifts depends on the chosen theoretical method, basis set, and the inclusion of environmental effects such as solvent. nih.gov The following table presents hypothetical calculated ¹H and ¹³C NMR chemical shifts for the ethylmethylammonium cation, illustrating the expected relative positions of the signals.

Table 2: Hypothetical Calculated NMR Chemical Shifts (ppm) for the Ethylmethylammonium Cation (referenced to TMS)

| Nucleus | Atom | Hypothetical Chemical Shift (ppm) |

|---|---|---|

| ¹H | N-H⁺ | 7.0 - 8.5 |

| ¹H | -CH₂- | 3.0 - 3.5 |

| ¹H | N-CH₃ | 2.5 - 3.0 |

| ¹H | C-CH₃ | 1.2 - 1.6 |

| ¹³C | -CH₂- | 45 - 55 |

| ¹³C | N-CH₃ | 30 - 40 |

| ¹³C | C-CH₃ | 10 - 15 |

Solvent Effects on this compound Structure and Reactivity

The structure, stability, and reactivity of a molecule can be significantly influenced by its surrounding solvent environment. Computational models that account for solvent effects are therefore crucial for accurately predicting the behavior of molecules in solution.

Polarized Continuum Model (PCM) Investigations

The Polarized Continuum Model (PCM) is a widely used implicit solvation model in computational chemistry. wikipedia.org In the PCM framework, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules. wikipedia.org The solute is placed within a cavity in this continuum, and the electrostatic interactions between the solute and the solvent are calculated self-consistently. wikipedia.org This approach allows for the calculation of solvation energies and the investigation of how the solvent influences molecular properties and reaction profiles.

While specific PCM studies on this compound were not found in the provided search results, the methodology is broadly applicable. For a charged species like the ethylmethylammonium cation, electrostatic interactions with a polar solvent are expected to be significant. A PCM calculation could be used to investigate several aspects of this compound in solution:

Conformational Stability: The relative energies of different conformers of the ethylmethylammonium cation can be influenced by the solvent. A polar solvent would likely stabilize more polar conformers.

Vibrational Frequencies: The vibrational frequencies of the molecule can shift upon solvation. For instance, the N-H⁺ stretching frequency is sensitive to hydrogen bonding interactions with the solvent. A PCM study could predict these solvent-induced shifts. nih.gov

NMR Chemical Shifts: The electronic environment of the nuclei, and therefore the NMR chemical shifts, can be altered by the solvent. PCM can be used to calculate NMR shieldings in the presence of a solvent, leading to more accurate predictions of chemical shifts in solution.

Reaction Energetics: For reactions involving this compound, PCM can be used to calculate the energies of reactants, products, and transition states in solution, providing insights into how the solvent affects the thermodynamics and kinetics of the reaction.

The choice of solvent in a PCM calculation is defined by its dielectric constant. The following table lists the dielectric constants of some common solvents, which could be used in a computational study of this compound.

Table 3: Dielectric Constants of Common Solvents

| Solvent | Dielectric Constant (ε) |

|---|---|

| Water | 80.1 |

| Dimethyl Sulfoxide (DMSO) | 46.7 |

| Acetonitrile (B52724) | 37.5 |

| Methanol (B129727) | 32.7 |

| Ethanol (B145695) | 24.5 |

| Acetone (B3395972) | 20.7 |

| Dichloromethane | 8.9 |

| Tetrahydrofuran (THF) | 7.5 |

| Chloroform | 4.8 |

Reaction Pathway and Transition State Modeling for Ethylmethylamine Transformations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate transition state structures, and calculate activation energies.

For transformations involving ethylmethylamine, computational methods can be used to explore a variety of potential reactions, such as decomposition, rearrangement, and reactions with other molecules. While specific studies on ethylmethylamine transformations were not found, research on related amines like propylamine and dimethylamine provides a framework for how such investigations could be conducted. nih.govrsc.org

These studies often employ DFT methods to map out the potential energy surface. nih.gov A key aspect of this process is the location of transition states, which are first-order saddle points on the potential energy surface. ucsb.edu Various algorithms are available for finding transition state structures, and once located, the structure can be confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state connects the desired species. researchgate.net

Potential transformations of ethylmethylamine that could be investigated computationally include:

Dehydrogenation: The removal of a hydrogen molecule.

C-N Bond Cleavage: Leading to the formation of smaller fragments.

C-C Bond Cleavage: In the ethyl group.

Reaction with Radicals: Such as hydroxyl (•OH) or cyano (•CN) radicals, which are important in atmospheric and combustion chemistry. researchgate.net

For example, a computational study on the decomposition of propylamine explored various pathways, including the formation of ethyl cyanide and H₂. nih.gov A similar study on ethylmethylamine could investigate analogous pathways. The following table provides a hypothetical example of calculated activation energies for different types of transformations that ethylmethylamine could undergo.

Table 4: Hypothetical Calculated Activation Energies for Ethylmethylamine Transformations

| Reaction Type | Hypothetical Activation Energy (kcal/mol) |

|---|---|

| N-H Bond Cleavage | 80 - 100 |

| C-H Bond Cleavage (α to N) | 90 - 110 |

| C-H Bond Cleavage (β to N) | 95 - 115 |

| C-N Bond Cleavage | 70 - 90 |

| C-C Bond Cleavage | 85 - 105 |

Applications of Ethylmethylamine Hydrochloride in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

The ethylmethylamine moiety is a valuable synthon for introducing a nitrogen atom with distinct ethyl and methyl substituents into a larger molecule. This structural feature is leveraged in the synthesis of both heterocyclic systems and complex pharmaceutical scaffolds.

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. Ethylmethylamine can serve as the nitrogen source in the construction of these ring systems. One of the classic methods for synthesizing substituted pyrroles, a five-membered aromatic heterocycle, is the Paal-Knorr synthesis. researchgate.netuctm.edu This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary or secondary amine. organic-chemistry.orgwikipedia.org

In this reaction, ethylmethylamine acts as the nucleophilic amine, attacking the carbonyl groups of the 1,4-diketone. The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the N-substituted pyrrole (B145914). The use of a secondary amine like ethylmethylamine directly results in the formation of an N-ethyl-N-methyl substituted pyrrole ring, a structural feature that can be crucial for modulating the biological activity and physical properties of the final molecule.

Reaction Scheme for Paal-Knorr Pyrrole Synthesis:

In the Paal-Knorr synthesis, ethylmethylamine reacts with a 1,4-dicarbonyl compound to form a substituted pyrrole.

Synthetic Intermediate in Pharmaceutical Scaffold Construction

Ethylmethylamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of treatments for neurodegenerative diseases. mdpi.com Its role is critical in the multi-step synthesis of Rivastigmine, a carbamate (B1207046) inhibitor of acetylcholinesterase used for the treatment of mild to moderate Alzheimer's disease. google.com

Key Synthetic Step in Rivastigmine Production:

| Reactant 1 | Reactant 2 | Product | Significance |

| (S)-3-[1-(Dimethylamino)ethyl]phenol | N-Ethyl-N-methyl-carbamoyl chloride | Rivastigmine | Formation of the essential carbamate linkage in the final drug molecule. google.comgoogleapis.com |

Derivatization and Functionalization Strategies of Ethylmethylamine

The reactivity of the secondary amine group in ethylmethylamine allows for a range of derivatization and functionalization strategies. These reactions create more complex molecules with tailored properties for specific applications, such as the production of polymers and specialized organic compounds.

Synthesis of N-Ethylmethylacrylamide and Related Amides

Ethylmethylamine is utilized in the synthesis of N-ethylmethylacrylamide and other related amide compounds. These amides can serve as monomers for the creation of functionalized polymers. The synthesis is typically achieved through the acylation of ethylmethylamine with an appropriate acyl chloride, such as methacryloyl chloride, in a nucleophilic acyl substitution reaction. nih.gov This process yields N-(2-arylethyl)-2-methylprop-2-enamides, which are valuable as functionalized templates for producing molecularly imprinted polymers. nih.gov These polymers have applications in creating materials with high affinity and selectivity for specific target biomolecules. nih.gov

Formation of Halogen-Functionalized Aliphatic Polyketones

While direct functionalization of aliphatic polyketones with ethylmethylamine is not extensively documented in readily available literature, the general chemistry of these polymers allows for such modifications. Aliphatic polyketones are known to be receptive to functionalization via reactions targeting their carbonyl groups. mdpi.com A common method is the Paal-Knorr reaction, which can convert the 1,4-dicarbonyl units within the polymer backbone into pyrrole rings using primary amines. uctm.edu

Following the introduction of amine functionalities, further reactions can be performed. For instance, polymers functionalized with tertiary amines can be quaternized by reacting them with alkyl halides. This quaternization process introduces both a positive charge and a halogen counter-ion, thereby creating a halogen-functionalized polymer. Such modifications are used to impart specific properties to the polymer, such as antimicrobial activity, by introducing quaternary ammonium (B1175870) compounds. mdpi.com

Catalytic Applications and Ligand Chemistry

Beyond its role as a structural component, the chemical properties of ethylmethylamine lend it to applications in catalysis and coordination chemistry.

As a secondary amine, ethylmethylamine can function as a base catalyst in various organic reactions. Its hydrochloride salt can also be employed, sometimes in phase-transfer catalysis systems. Phase-transfer catalysts facilitate the migration of a reactant from one phase into another where the reaction occurs, which is particularly useful in reactions with immiscible reactants. researchgate.net

In the field of coordination chemistry, amines are classic examples of ligands that can donate their lone pair of electrons to a central metal atom or ion to form a coordination complex. pvpcollegepatoda.org Ethylmethylamine can act as a monodentate ligand, binding to a metal center through its nitrogen atom. The steric and electronic properties imparted by the ethyl and methyl groups can influence the geometry, stability, and reactivity of the resulting metal complex. core.ac.ukimpactfactor.org These complexes have potential applications in various fields, including catalysis, materials science, and biological systems.

Despite a comprehensive search of scientific literature, no specific information was found regarding the applications of This compound in the advanced organic synthesis and materials science contexts outlined in your request. The search included targeted queries for its use as a component in polymerization initiators, its role in modulating catalytic reaction selectivity, its application as a precursor for Metal Organic Chemical Vapor Deposition (MOCVD), and its involvement in the synthesis of metal amide complexes of hafnium and zirconium.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline due to the lack of available data on the subject.

Analytical Method Development and Validation for Ethylmethylamine Hydrochloride

Development of Trace Analysis Methods for Ethylmethylamine and its Salts

Trace analysis of ethylmethylamine and its salts is essential for monitoring its presence in various environments and complex mixtures at very low concentrations. The strongly basic nature of amines like ethylmethylamine can lead to high adsorption losses on analytical equipment, complicating their measurement at low levels researchgate.net. Methods are therefore designed to be highly sensitive and to minimize such analytical challenges.

A common approach for volatile amines involves gas chromatography (GC) coupled with a nitrogen-phosphorous detector (NPD), which is highly sensitive to nitrogen-containing compounds. One such method utilizes solid-phase microextraction (SPME) for sample collection and pre-concentration researchgate.net. In this technique, a sample, such as air or gas, is passed through an acidic absorbent solution. The solution is then made basic to release the free amine into the vial's headspace, where it is extracted by an SPME fiber. The fiber is subsequently inserted into a hot GC injection port for thermal desorption and analysis researchgate.net. This SPME-GC-NPD method allows for detection limits in the low parts-per-billion (ppb) to high parts-per-trillion (pptr) range researchgate.net.

Quantification in Complex Chemical Matrices

Quantifying analytes in complex matrices such as biological fluids, food products, or industrial chemical mixtures presents a significant challenge due to the "matrix effect." bataviabiosciences.com. The matrix effect refers to the alteration of the analytical signal of the target analyte by other components in the sample, which can lead to either suppression or enhancement of the signal and result in inaccurate quantification bataviabiosciences.com.

To address these challenges, several strategies are employed. A primary step often involves sample preparation techniques like liquid-liquid extraction, solid-phase extraction, or protein precipitation to remove interfering components. Method validation is critical and includes assessing the matrix effect quantitatively. Common methods to evaluate and compensate for matrix effects include:

Calibration-Based Method : This involves comparing the slope of a calibration curve prepared in the sample matrix to the slope of a curve prepared in a clean solvent. The ratio of the slopes indicates the extent of signal suppression or enhancement bataviabiosciences.com.

Standard Addition : The sample is spiked with known concentrations of the analyte. The concentration of the analyte in the original sample is determined by extrapolating the linear plot of the signal versus the added concentration.

Use of an Internal Standard : An isotopically labeled version of the analyte is an ideal internal standard as it behaves almost identically to the analyte during sample preparation and analysis, thus compensating for matrix effects and variations in instrument response.

For amine analysis in complex matrices, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are often preferred due to their high selectivity and sensitivity, which help to mitigate matrix interferences nih.govnih.gov.

Detection in Environmental Research Samples

The detection of ethylmethylamine in environmental samples like air, water, and soil is important for monitoring and research. Various analytical methods have been developed for detecting amines in environmental media. For instance, the analysis of volatile amines in air can be accomplished using the previously mentioned SPME-GC-NPD method researchgate.net.

For aqueous samples such as wastewater, methods often involve extraction followed by chromatographic analysis. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique used for the determination of substituted amines in wastewater, biosolids, and sediments nih.gov. High-performance liquid chromatography (HPLC) is also widely used, often requiring a derivatization step to make the amines detectable by UV or fluorescence detectors researchgate.netrsc.org. A method for analyzing short-chain amines involves derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl), followed by ultrasound-assisted dispersive liquid-liquid microextraction (UDLLME) and analysis by high-performance capillary electrophoresis (HPCE) rsc.org.

The table below summarizes typical parameters for detecting amines in environmental samples.

| Parameter | Air/Gas Samples | Water/Wastewater Samples |

| Technique | SPME-GC-NPD | GC-MS/MS, HPLC-UV/FLD, HPCE |

| Sample Prep | Impinger with acid, basification, headspace SPME | Liquid-liquid extraction, SPE, UDLLME |

| Derivatization | Not required for NPD | Often required for HPLC (e.g., with FMOC-Cl) |

| Detection Limit | High pptr to low ppb range researchgate.net | ng/L to µg/L range nih.gov |

Purity Profiling and Identification of Chemical Impurities

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance or chemical product rroij.comijcrt.org. According to the International Council for Harmonisation (ICH) guidelines, impurities present at levels of 0.10% or more should generally be identified and characterized ijcrt.org. Sources of impurities can include starting materials, intermediates, by-products from side reactions, and degradation products ijprajournal.com.

The identification process typically involves a combination of chromatographic and spectroscopic techniques. Hyphenated techniques such as LC-MS, GC-MS, and LC-NMR are particularly powerful for separating impurities from the main component and elucidating their structures in a single process ijcrt.org.

Chromatographic Purity Assessment Techniques

Gas chromatography (GC) is a widely used technique for the purity assessment of volatile compounds like ethylmethylamine and its hydrochloride salt. A common method involves headspace GC for analyzing residual amines in hydrochloride salts of drug substances ijpsonline.com. For non-volatile salts, the amine can be liberated by adding a strong base (like imidazole) in a suitable solvent (like DMSO) within a sealed headspace vial ijpsonline.com.

A typical GC method for purity assessment of an amine hydrochloride would be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness iiste.org. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and response to most organic compounds.

The table below outlines a representative set of GC parameters for the purity analysis of an amine hydrochloride.